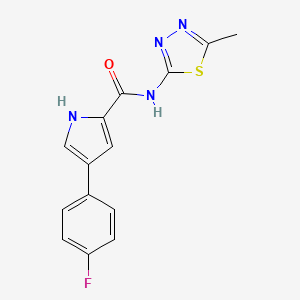
4-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C14H11FN4OS and its molecular weight is 302.33. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C12H10FN5OS
- Molecular Weight : 265.3 g/mol
The compound features a pyrrole ring substituted with a thiadiazole moiety and a fluorophenyl group, which are crucial for its biological activity.
Anticancer Activity
Recent studies have shown that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. Specifically, the compound's anticancer activity has been evaluated against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.
-
Cytotoxicity Assays :
- The cytotoxic effects were measured using the MTT assay, with results indicating an IC50 value of approximately 5.36 µg/mL against MCF-7 cells and 10.10 µg/mL against HepG2 cells .
- A selectivity index was calculated to determine the compound's preferential toxicity towards cancer cells compared to normal cells.
-
Mechanisms of Action :
- The compound induces apoptotic cell death , evidenced by increased levels of pro-apoptotic factors such as Bax and caspase-9 in treated cells .
- Cell cycle analysis revealed that treatment with the compound leads to arrest in the S and G2/M phases, indicating disruption of normal cell cycle progression .
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components:
- Fluorophenyl Group : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target proteins involved in cancer cell proliferation.
- Thiadiazole Moiety : This component is critical for biological activity; modifications in this part of the molecule can lead to variations in potency and selectivity against different cancer types .
Case Studies
Several studies have highlighted the effectiveness of thiadiazole derivatives in preclinical models:
- In Vivo Studies :
- Comparative Analysis :
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4OS/c1-8-18-19-14(21-8)17-13(20)12-6-10(7-16-12)9-2-4-11(15)5-3-9/h2-7,16H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNMXTGMIUEMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














